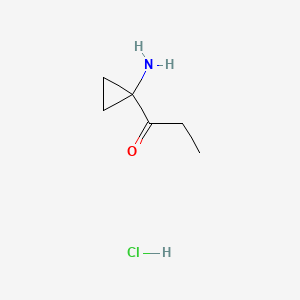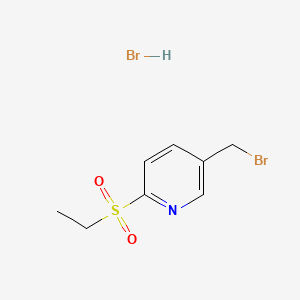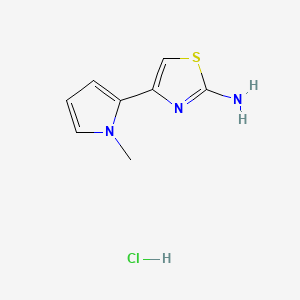
N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride (AMCHPSH) is an organic compound with a wide range of applications in scientific research. It is an important building block for organic synthesis and has been used as a reagent in various laboratory experiments. AMCHPSH has been studied for its biochemical and physiological effects, as well as its potential for use in drug development. We will also discuss the potential future directions of research involving this compound.
科学研究应用
N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride has been used in a variety of scientific research applications, including drug development, enzyme kinetics, and protein purification. It has been used as a reagent in organic synthesis, as a ligand for enzyme binding, and as a model compound for studying the structure-activity relationships of organic compounds. In addition, this compound has been used in the synthesis of other organic compounds, such as peptides and cyclic peptides.
作用机制
The mechanism of action of N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride is not fully understood. It is believed that the compound binds to specific amino acid residues in proteins and enzymes, which then results in the inhibition or activation of the target protein or enzyme. This binding is thought to be mediated by hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on several enzymes, including phospholipase A2 and lipoxygenase. In addition, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations associated with using this compound in laboratory experiments. For example, the compound is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, the compound can be toxic in high concentrations, so it should be handled with care.
未来方向
There are several potential future directions for research involving N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride. For example, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, more research could be done to explore the potential of this compound as a drug lead or as a tool for organic synthesis. Finally, further studies could be conducted to explore the potential of this compound as a reagent for enzyme binding and protein purification.
合成方法
The synthesis of N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide hydrochloride is relatively straightforward and can be achieved using several different methods. The most commonly used method involves the reaction of 4-amino-4-methylcyclohexanecarboxylic acid with sodium sulfite in an aqueous solution. The resulting product is then treated with hydrochloric acid to form this compound. Other methods for synthesizing this compound involve the reaction of 4-amino-4-methylcyclohexanecarboxylic acid with sulfur dioxide or sulfur trioxide, followed by treatment with hydrochloric acid.
属性
IUPAC Name |
N-(4-amino-4-methylcyclohexyl)propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-8(2)15(13,14)12-9-4-6-10(3,11)7-5-9;/h8-9,12H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBLZSKUPPWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCC(CC1)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(ethylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B6607347.png)

![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B6607375.png)
![1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B6607393.png)
amine hydrochloride](/img/structure/B6607398.png)




![2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B6607440.png)
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6607449.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
